molecular formula C13H8OS B087157 Xanthene-9-thione CAS No. 492-21-7

Xanthene-9-thione

Cat. No. B087157
CAS RN: 492-21-7
M. Wt: 212.27 g/mol
InChI Key: VKLOKHJKPPJQMM-UHFFFAOYSA-N
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Description

Xanthene-9-thione is a derivative of Xanthene . Xanthene (9H-xanthene, 10H-9-oxaanthracene) is an organic compound with the formula CH2[C6H4]2O. It is a yellow solid that is soluble in common organic solvents .


Synthesis Analysis

Four aromatic thioketones with substituents exhibiting widely different electronic effects, 2-trifluoromethyl-9H-xanthene-9-thione/TfXT, 9H-xanthene-9-thione, 10-phenylacridine-9 (10H)-thione and 2,7-bis (dimethylamino)-9H-xanthene-9-thione, were successfully synthesized .


Molecular Structure Analysis

A path integral molecular dynamics (PIMD) simulation was performed for muoniated 9H-xanthene-9-thione (μXT). The results showed that the quantum effect significantly increased the hyperfine coupling constant (HFCC) value of μXT .


Chemical Reactions Analysis

In the PIMD simulation, the bond length between muonium and sulfur in μXT is longer than that between hydrogen and sulfur in a hydrogenated 9H-xanthene-9-thione (HXT), leading to a spin density transfer from XT (9H-xanthene-9-thione) to muonium due to neutral dissociations .

Scientific Research Applications

  • Photochemical Reactions : Xanthene-9-thione is involved in photochemical reactions with allenes, as studied by Kamphuis et al. (1986). They discovered an extremely short-lived 1,4-biradical as an intermediate in the photo-cycloaddition reactions of triplet state aromatic thiones with allenes, highlighting its role in advanced chemical synthesis processes (Kamphuis et al., 1986).

  • Controlled Radical Polymerization : Yu et al. (2018) developed a novel controlled radical polymerization system based on Xanthene-9-thione, demonstrating its utility in polymer science. This system was used for the controlled polymerization of styrene, indicating its potential in materials science and engineering (Yu et al., 2018).

  • Medicinal Chemistry : Xanthenes, closely related to Xanthene-9-thione, are noted for their biological applications. Maia et al. (2020) discussed various synthetic strategies for xanthenes and their derivatives, highlighting their neuroprotective, antitumor, and antimicrobial activities. This reflects the potential of Xanthene-9-thione in drug development (Maia et al., 2020).

  • Crystallography Studies : The structure of Xanthene-9-spiro compounds was explored by Vos et al. (1981), providing insights into the molecular structure and properties of Xanthene-9-thione derivatives (Vos et al., 1981).

  • Thioketone-mediated Polymerization : Yu et al. (2020) investigated the effects of aromatic thioketones, including Xanthene-9-thione, on the radical polymerization of methacrylates. This study contributes to the field of polymer chemistry, particularly in controlled/living radical polymerization (Yu et al., 2020).

  • Synthesis of Heterocyclic Compounds : Yaragorla et al. (2015) explored the synthesis of xanthene derivatives, which are biologically active heterocyclic compounds, through alkaline earth metal-catalyzed reactions. This underscores the importance of Xanthene-9-thione in synthetic organic chemistry (Yaragorla et al., 2015).

Future Directions

Xanthene-9-thione has been used in the development of a novel controlled radical polymerization system. The radical polymerization of styrene (St) became controlled in the presence of a small amount of Xanthene-9-thione . This suggests potential future applications in polymer chemistry.

properties

IUPAC Name

xanthene-9-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8OS/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLOKHJKPPJQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306237
Record name Xanthene-9-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xanthene-9-thione

CAS RN

492-21-7
Record name Xanthene-9-thione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xanthene-9-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
HY Yu, J Wang, JW Shao, D Chen, SC Wang… - Chinese Journal of …, 2018 - Springer
… Abstract In our present work, a novel controlled radical polymerization system is developed based on xanthene-9-thione (XT). It was found that the radical polymerization of styrene (St) …
Number of citations: 7 link.springer.com
P Cui, C Song, X Zhang, D Chen, Y Ma… - Industrial & …, 2019 - ACS Publications
… In this study, a novel CRP of VCM with high monomer conversion at 45 C with xanthene-9-thione (XT) as mediator and bis(4-tert-butylcyclohexyl)peroxydicarbonate (TBCP) as initiator is …
Number of citations: 4 pubs.acs.org
HN Hafez, MI Hegab, IS Ahmed-Farag… - Bioorganic & medicinal …, 2008 - Elsevier
… scope of the reaction was extended further by replacing the sulfur atom at position 10 in thioxanthene-9-thione 4a with oxygen, and the study of the reactivity of the xanthene-9-thione 4b …
Number of citations: 265 www.sciencedirect.com
K Kuwahata, S Ito, M Tachikawa - The Journal of Chemical Physics, 2023 - pubs.aip.org
… quantum effect, for muoniated 9H-xanthene-9-thione (μXT). Our results showed that the … 9H-xanthene-9-thione (HXT), leading to a spin density transfer from XT (9H-xanthene-9-thione) …
Number of citations: 3 pubs.aip.org
J Kamphuis, HJT Bos, AH Huizer - Magnetic resonance in …, 1986 - Wiley Online Library
… In the case of the thermal cycloaddition reaction of xanthene-9-thione with phenylallene, we were able to analyse this ESR signal by computer processing." The signal arises from the …
S Ito, H Akama, KM Kojima, I McKenzie… - Bulletin of the …, 2023 - journal.csj.jp
… In this report, we focus on radical reactions of xanthene-9-thione 3 together with its sulfur analog, thioxanthene-9-thione 4, as conformationally constrained thiobenzophenones. Recently…
Number of citations: 1 www.journal.csj.jp
SL Bondarev, SA Tikhomirov, OV Buganov… - The Journal of …, 2019 - ACS Publications
… Nitro derivatives of xanthione, 2,7-dinitro-9H-xanthene-9-thione and 2,4,7-trinitro-9H-xanthene-9-thione, have been first synthesized and their stationary and transient spectra have …
Number of citations: 4 pubs.acs.org
J Winkelmann, J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2017 - Springer
Diffusion coefficient of 9H-xanthene-9-thione in tetradecafluoro-hexane … Diffusion coefficient of 9H-xanthene-9-thione in tetradecafluoro-hexane … 9H‐xanthene‐9‐thione …
Number of citations: 0 link.springer.com
L Wang, Y Wang, D Chen, W Yang - Chinese Chemical Letters, 2018 - Elsevier
… It has been found that xanthene-9-thione reacts with electron poor alkenes via the S 2 state (π, π* singlet) with stereospecific formation of thietane on excitation (λ = 400 nm), while the …
Number of citations: 2 www.sciencedirect.com
J Winkelmann, J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2017 - Springer
Diffusion coefficient of 9H-xanthene-9-thione in tetracosafluoro-tetradecahydro-phenanthrene … 9H‐xanthene‐9‐thione … Diffusion coefficient of 9H-xanthene-9-thione in tetracosafluoro-tetradecahydro... …
Number of citations: 0 link.springer.com

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